molecular formula C19H25N3O3S B2632870 2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034306-68-6

2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2632870
CAS No.: 2034306-68-6
M. Wt: 375.49
InChI Key: RMKOBCCHHARDQZ-UHFFFAOYSA-N
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Description

2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields. It exhibits diverse properties and finds applications in drug discovery, chemical synthesis, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. The process begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling with a benzenesulfonamide derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Drug Discovery: The compound is used as a lead compound in the development of new pharmaceuticals.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers use the compound to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-((1-(2-pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
  • 2-methoxy-N-((1-(2-methylpyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibits unique properties due to the presence of the 2-methylpyridin-4-yl group. This structural feature may enhance its binding affinity to specific targets, making it a valuable compound in research and development.

Properties

IUPAC Name

2-methoxy-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-15-13-17(7-10-20-15)22-11-8-16(9-12-22)14-21-26(23,24)19-6-4-3-5-18(19)25-2/h3-7,10,13,16,21H,8-9,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKOBCCHHARDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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